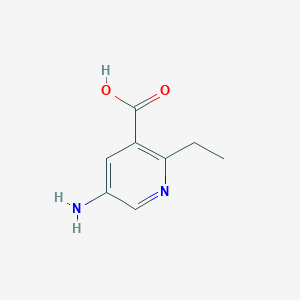

5-Amino-2-ethylpyridine-3-carboxylic acid

描述

属性

IUPAC Name |

5-amino-2-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXBVKMBURCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Alkylation of Methyl 5-Amino-2-pyridinecarboxylates Followed by Hydrolysis

One classical approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates to introduce the ethyl group at the 2-position, followed by hydrolysis to yield the free acid. The general steps are:

- Starting from methyl 5-amino-2-pyridinecarboxylate, perform reductive alkylation using an ethylating agent under reducing conditions.

- Hydrolyze the ester group to obtain 5-amino-2-ethylpyridine-3-carboxylic acid.

This method is supported by research describing three general synthetic approaches for substituted 5-amino-2-pyridinecarboxylic acids, where reductive alkylation is a key step.

Alkylation of Urethane Derivatives Followed by Hydrolysis

Another method involves:

- Alkylation of a urethane-protected intermediate at the 2-position with an ethyl group.

- Subsequent hydrolysis of the urethane and ester groups to liberate the amino and carboxylic acid functionalities.

This pathway allows selective functionalization and protection strategies that improve yields and purity.

Selective Sodium Borohydride Reduction of Amides and Hydrolysis

This approach includes:

- Preparation of the appropriate amide derivative of the pyridine carboxylate.

- Selective reduction using sodium borohydride to introduce the ethyl substituent.

- Hydrolysis to convert esters or amides into the carboxylic acid.

This method offers selectivity in reducing specific functional groups while preserving others.

化学反应分析

Types of Reactions:

Oxidation: 5-Amino-2-ethylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 5-amino-2-ethylpyridine-3-methanol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or alkyl halides in the presence of a base.

Major Products:

Oxidation: 5-Oxo-2-ethylpyridine-3-carboxylic acid.

Reduction: 5-Amino-2-ethylpyridine-3-methanol.

Substitution: 5-Halo-2-ethylpyridine-3-carboxylic acid or 5-Alkylamino-2-ethylpyridine-3-carboxylic acid.

科学研究应用

Chemical Properties and Structure

5-Amino-2-ethylpyridine-3-carboxylic acid features a pyridine ring with an amino group and a carboxylic acid group, which contribute to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 166.18 g/mol. These functional groups enable the compound to engage in various chemical reactions, making it valuable in synthetic chemistry and pharmaceutical development.

Medicinal Chemistry

The compound is particularly significant in medicinal chemistry due to its potential as a lead compound for drug development. Its ability to inhibit specific enzymes makes it useful in pharmacological research.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit certain enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. For example, studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers .

Drug Development

The unique combination of functional groups allows for modifications that can enhance bioavailability and efficacy. The compound's structure can be altered to optimize its pharmacokinetic properties, making it suitable for further development into clinically relevant drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Synthesis of Derivatives

The carboxylic acid group can be converted into esters or amides, providing pathways to synthesize derivatives with enhanced properties or activities. For instance, reactions involving the formation of esters can lead to compounds with improved solubility or stability .

Use in Multistep Synthesis

In multistep synthesis processes, this compound can act as an intermediate, facilitating the construction of more complex organic molecules used in pharmaceuticals or agrochemicals .

Biological Research

The biological activity of this compound extends beyond enzyme inhibition; it also plays a role in receptor binding studies.

Receptor Interaction Studies

Studies have demonstrated that this compound can bind to specific receptors, influencing cellular signaling pathways. Understanding these interactions is vital for drug design, especially for targeting receptor-mediated processes in various diseases .

Pharmacokinetics and Toxicology

In silico studies have predicted favorable pharmacokinetic profiles for this compound, including good absorption and distribution characteristics. Such insights are essential for assessing the viability of the compound as a drug candidate .

Case Studies

作用机制

The mechanism of action of 5-Amino-2-ethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The amino and carboxylic acid groups play a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity. The ethyl group at the 2nd position may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues Based on Similarity Scores

lists compounds with similarity scores relative to 5-amino-2-ethylpyridine-3-carboxylic acid. Key analogs include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Unidentified compound | 1137826-05-1 | 0.94 | Likely ethyl/alkyl variation at 2-position |

| 5-Amino-3-pyridinecarboxylic acid | 75353-50-3 | 0.74 | Lacks ethyl group at 2-position |

| Methyl 2-aminoquinoline-3-carboxylate | 88482-17-1 | 0.71 | Quinoline backbone instead of pyridine |

| 5-Amino-2-methylisonicotinic acid | 578-66-5 | 0.71 | Methyl substituent at 2-position |

Key Observations :

- The highest similarity (0.94) corresponds to an unidentified compound (CAS 1137826-05-1), suggesting minor structural tweaks, such as alternative alkyl chains or stereochemistry .

- Ethyl vs.

- Quinoline Backbone: Methyl 2-aminoquinoline-3-carboxylate introduces a fused benzene ring, increasing aromatic surface area and π-stacking capacity, which may enhance binding to aromatic residues in proteins .

Functional Group Variations

Amino Group Modifications

- 5-(Butylamino)pyridine-3-carboxylic acid (CAS 106339-53-1): Features a butylamino group instead of a primary amine. The longer alkyl chain increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- 5-Amino-2-pyridinecarboxylic acid: Lacks the ethyl group, simplifying the structure but reducing steric hindrance, which may affect regioselectivity in reactions .

Heterocyclic Backbone Differences

- 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid (PDB Ligand X7O): A pyrrolidine (5-membered ring) derivative with chiral centers. The smaller ring size and stereochemistry make it suitable for targeting enantioselective enzymes, unlike the planar pyridine backbone .

Electronic and Reactivity Comparisons

- 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (CAS 1255147-31-9): The chlorine atom introduces electron-withdrawing effects, increasing the carboxylic acid's acidity (lower pKa) compared to the ethyl-substituted analog. The ether linkage may also alter metabolic stability .

生物活性

5-Amino-2-ethylpyridine-3-carboxylic acid (also referred to as 5-AEPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Amino Group : An amine functional group that enhances its reactivity and biological interactions.

- Carboxylic Acid : A carboxyl group that contributes to its acidity and potential for forming salts.

Anticancer Activity

Research indicates that 5-AEPCA exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to 5-AEPCA demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and glioblastoma cells. The following table summarizes the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-AEPCA | A549 | 66 | Induces apoptosis through mitochondrial pathways |

| 6-amino-2-pyridone | Glioblastoma | Not specified | Inhibits cell proliferation |

| 5-nitrothiophene | A549 | Not specified | Enhances cytotoxicity in combination therapies |

The anticancer activity appears to be structure-dependent, with variations in substituents leading to different levels of potency against cancer cells .

The mechanisms underlying the anticancer effects of 5-AEPCA and its derivatives involve multiple pathways:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer metabolism, thereby reducing energy supply to tumors.

Case Studies

Several case studies highlight the therapeutic potential of 5-AEPCA:

- Study on Lung Cancer : In vitro tests demonstrated that 5-AEPCA reduced the viability of A549 cells significantly when compared to control treatments. The study indicated that the compound could be a candidate for further development as a lung cancer therapeutic agent .

- Combination Therapy with Small Molecule Inhibitors : Research has shown that when used in combination with established chemotherapeutics, such as cisplatin, 5-AEPCA enhances the overall cytotoxic effect on resistant cancer cell lines .

Future Directions

The promising biological activities of 5-AEPCA warrant further investigation into:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability of the compound in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by 5-AEPCA.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

常见问题

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Methodology :

- Rodent Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24 hr for LC-MS/MS analysis.

- Tissue Distribution : Use whole-body autoradiography or qPCR for target organ quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。